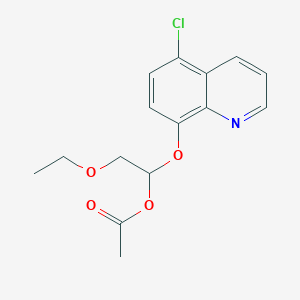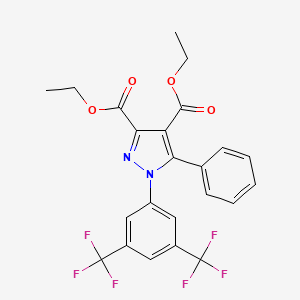
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with carboxylic acid groups and phenyl rings, as well as trifluoromethyl groups. Its molecular formula is C22H18F6N2O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives with diethyl oxalate under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide and conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially in the presence of electron-withdrawing trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism by which 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1h-pyrazole-3,5-dicarboxylic Acid: Lacks the phenyl and trifluoromethyl substitutions.
1h-pyrazole-4-carboxylic Acid: Contains only one carboxylic acid group.
1h-pyrazole-3,4-dicarboxylic Acid, Diethyl Ester: Similar but without the phenyl and trifluoromethyl groups.
Uniqueness
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions. Additionally, the phenyl rings contribute to its potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
96722-93-9 |
|---|---|
Formule moléculaire |
C23H18F6N2O4 |
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
diethyl 1-[3,5-bis(trifluoromethyl)phenyl]-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C23H18F6N2O4/c1-3-34-20(32)17-18(21(33)35-4-2)30-31(19(17)13-8-6-5-7-9-13)16-11-14(22(24,25)26)10-15(12-16)23(27,28)29/h5-12H,3-4H2,1-2H3 |
Clé InChI |
VKAKEUQWUXQAFU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


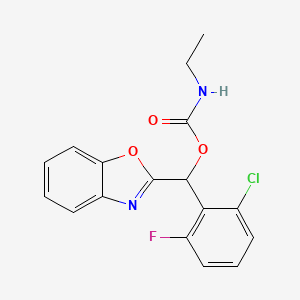
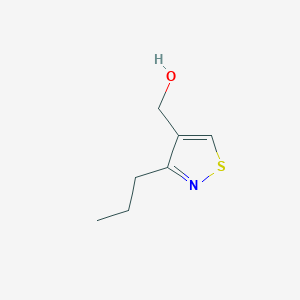


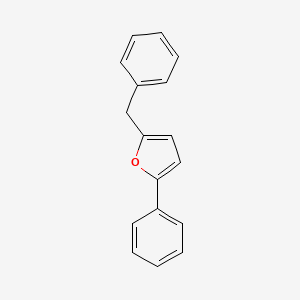
![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)

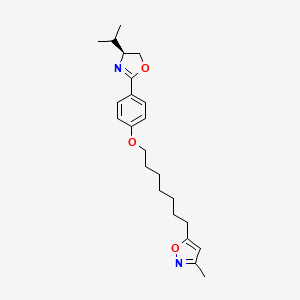
![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)


